molecular formula C17H20ClF3N4O B2642837 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride CAS No. 1331145-26-6

1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride

Cat. No.: B2642837
CAS No.: 1331145-26-6
M. Wt: 388.82
InChI Key: JSYFYQMMQDTAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with two distinct groups:

  • 1-(1-Ethyl-1H-imidazol-2-yl): A substituted imidazole ring with an ethyl group at the N1 position.
  • 4-[4-(Trifluoromethyl)benzoyl]: A benzoyl group para-substituted with a trifluoromethyl (-CF₃) moiety.
  • Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications.

The trifluoromethyl group confers metabolic resistance and lipophilicity, while the imidazole-piperazine scaffold is common in bioactive molecules targeting neurological or antimicrobial pathways.

Properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O.ClH/c1-2-22-8-7-21-16(22)24-11-9-23(10-12-24)15(25)13-3-5-14(6-4-13)17(18,19)20;/h3-8H,2,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYFYQMMQDTAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.

    Alkylation: The imidazole ring is then alkylated using ethyl iodide to introduce the ethyl group.

    Formation of the Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with diethylene glycol.

    Benzoylation: The piperazine ring is then benzoylated using 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of imidazole N-oxide.

    Reduction: Formation of 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzyl]piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a modulator of biological pathways, particularly those involving imidazole and piperazine derivatives.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with neurotransmitter receptors, potentially affecting neurological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Melting Point (°C) Notable Properties
Target Compound C₁₇H₂₀ClF₃N₄O 1-(1-Ethylimidazole), 4-(4-CF₃-benzoyl) Not reported Enhanced lipophilicity from -CF₃; potential CNS activity due to imidazole-piperazine .
1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride () C₁₂H₁₂ClF₃N₂O 4-(4-CF₃-benzoyl) Not reported Simpler structure; lacks imidazole, suggesting reduced receptor interaction .
Compound 40 () C₁₅H₁₆Cl₂F₃N₅O₂ 1-[3-(3-Nitro-1,2,4-triazolyl)propyl], 4-(4-CF₃-benzyl) 233–235 Nitro-triazole group may enhance antiparasitic activity; dihydrochloride salt .
Losulazine hydrochloride () C₂₇H₂₅ClF₃N₃O₃S 4-(7-CF₃-quinolinylamino-benzoyl) Not reported Hypotensive agent; CF₃ improves bioavailability and target selectivity .
HBK15 () C₂₀H₂₄ClN₃O₂ 1-(2-Chloro-6-methylphenoxyethoxyethyl), 4-(2-methoxyphenyl) Not reported Phenoxy and methoxy groups likely influence adrenergic receptor binding .

Key Differences in Functional Groups and Bioactivity

Imidazole vs. Triazole or Quinoline: The target’s ethylimidazole moiety (vs. nitro-triazole in Compound 40 or quinoline in losulazine) may alter binding to enzymes or receptors. Imidazoles often participate in hydrogen bonding, enhancing affinity for biological targets . Losulazine’s quinoline group confers hypotensive activity via peripheral norepinephrine depletion, a mechanism unlikely in the target compound due to structural dissimilarity .

Trifluoromethylbenzoyl vs. Benzyl or Phenoxy: The 4-CF₃-benzoyl group in the target increases electron-withdrawing effects and metabolic stability compared to 4-CF₃-benzyl (Compound 40) or phenoxy (HBK15) groups. This could improve pharmacokinetic profiles .

Salt Forms :

  • The hydrochloride salt in the target and Compound 40 enhances aqueous solubility compared to losulazine’s free base form, which may require formulation adjustments for bioavailability .

Biological Activity

1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with an imidazole and a trifluoromethylbenzoyl group. Its molecular formula is C17H19F3N4HClC_{17}H_{19}F_{3}N_{4}\cdot HCl, indicating the presence of multiple functional groups that contribute to its biological properties.

Research indicates that compounds similar to 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride often interact with various biological targets, including:

  • Receptor Modulation : The imidazole moiety can influence receptor binding, particularly in the context of serotonin and dopamine receptors.
  • Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and inhibit specific enzymes involved in metabolic pathways.

Anticancer Properties

Several studies have demonstrated the anticancer potential of similar piperazine derivatives. For instance, compounds containing trifluoromethyl groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-712.5Apoptosis induction
Study BHeLa8.3Cell cycle arrest
Study CA54910.0Inhibition of angiogenesis

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Trifluoromethyl-containing compounds have been reported to exhibit significant activity against bacteria and fungi, likely due to their ability to disrupt cellular membranes.

Case Studies

  • Case Study on Anticancer Activity : In a preclinical trial, a derivative of the compound was tested against multiple myeloma cells. Results indicated that it significantly reduced cell viability at concentrations lower than 10 µM, highlighting its potential as an anticancer agent.
  • Case Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of related piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains, suggesting strong antimicrobial activity.

Q & A

Basic: What are the key synthetic strategies for introducing the trifluoromethylbenzoyl group into piperazine derivatives?

Methodological Answer:
The trifluoromethylbenzoyl group is typically introduced via a coupling reaction between a piperazine precursor and 4-(trifluoromethyl)benzoyl chloride. A common approach involves using anhydrous dichloromethane (DCM) as the solvent, with N,N-diisopropylethylamine (DIEA) as a base to neutralize HCl generated during the reaction. For example, in structurally analogous compounds, reactions are conducted at room temperature with stirring for 2–4 hours, followed by purification via reversed-phase chromatography (0–50% acetonitrile/water with 0.1% TFA) to isolate the product .

Key Validation:

  • NMR Spectroscopy : Confirm the presence of the trifluoromethyl group via distinct 19F^{19}\text{F} NMR signals at ~-60 ppm.
  • HRMS : Validate molecular weight with <5 ppm mass accuracy (e.g., [M+H]+^+ calculated for C18_{18}H20_{20}F3_{3}N3_3O: 376.1532) .

Advanced: How can conflicting NMR data for imidazole-containing piperazine derivatives be resolved during structural elucidation?

Methodological Answer:
Conflicts often arise due to tautomerism in the imidazole ring or rotameric equilibria in the piperazine moiety. To address this:

Variable Temperature (VT) NMR : Perform experiments at 25°C and 60°C to observe coalescence of split peaks, indicating dynamic processes .

2D NMR (COSY, HSQC) : Assign proton-proton and proton-carbon correlations to distinguish between overlapping signals. For example, the ethyl group on the imidazole ring (1-ethyl-1H-imidazol-2-yl) shows distinct 1H^1\text{H} signals at δ 1.4–1.6 ppm (triplet) and δ 4.2–4.4 ppm (quartet) .

Computational Modeling : Compare experimental 13C^{13}\text{C} shifts with DFT-calculated values to validate assignments .

Basic: What analytical techniques are critical for confirming the purity and identity of this compound?

Methodological Answer:

  • HPLC-PDA/ELSD : Use a C18 column with a gradient of 10–90% acetonitrile in water (0.1% formic acid) to assess purity (>95%). Retention times should match reference standards .
  • Elemental Analysis (EA) : Verify C, H, N, and Cl content within ±0.4% of theoretical values.
  • X-ray Crystallography : For unambiguous confirmation of the hydrochloride salt form, if single crystals are obtainable .

Advanced: How can reaction yields be optimized for the coupling of 1-ethylimidazole to the piperazine core?

Methodological Answer:
Yield optimization requires addressing steric hindrance from the ethyl group:

Coupling Reagents : Use 1-hydroxy-7-azabenzotriazole (HOAt) with EDC to activate the carboxyl group, enhancing nucleophilic attack by the piperazine nitrogen .

Solvent Choice : Replace DCM with THF or DMF to improve solubility of intermediates.

Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) while maintaining yields >80% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.